Valeric acid

Description

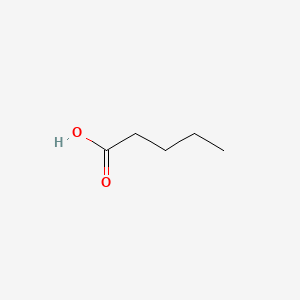

Structure

3D Structure

Properties

IUPAC Name |

pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2, Array |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | valeric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Valeric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt) |

Source

|

| Record name | Pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021655 |

Source

|

| Record name | Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

365 °F at 760 mmHg (NTP, 1992), 186-187 °C |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c. |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940 |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52 |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02 |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

109-52-4 |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valeric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZK92PJM7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30.1 °F (NTP, 1992), -34.5 °C, -34 °C |

Source

|

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Valeric Acid

For Researchers, Scientists, and Drug Development Professionals

Valeric acid, systematically known as pentanoic acid, is a five-carbon straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.[1][2] It is a naturally occurring compound found in the perennial flowering plant Valeriana officinalis, from which its common name is derived.[1][3][4] This guide provides a comprehensive overview of its chemical properties, including physicochemical data, reactivity, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

Valeric acid is a colorless, oily liquid with a characteristic unpleasant, pungent odor.[3][5][6] The quantitative physicochemical properties of valeric acid are summarized in the table below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties of Valeric Acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][7] |

| Molar Mass | 102.13 g/mol | [1][8] |

| Appearance | Colorless liquid | [1][8] |

| Density | 0.930 - 0.939 g/cm³ at 20-25 °C | [1][3][8] |

| Melting Point | -34.5 °C | [1][8] |

| Boiling Point | 185-187 °C at 760 mmHg | [1][4] |

| pKa (Acidity Constant) | 4.82 - 4.84 at 25 °C | [1][5][8] |

| Solubility in Water | 24 - 49.7 g/L at 20-25 °C | [1][3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform | [3][5][6] |

| Vapor Pressure | 0.15 - 0.196 mmHg at 20-25 °C | [5][7][8] |

| Refractive Index (n²⁰/D) | 1.408 | [5][7][9] |

| Flash Point | 86 - 95 °C | [8][10] |

| LogP (Octanol-water partition coeff.) | 1.39 - 1.8 | [5][10] |

Acidity and Reactivity

As a typical short-chain carboxylic acid, valeric acid's chemistry is dominated by the carboxyl (-COOH) functional group.

Acidity

With a pKa of approximately 4.82, valeric acid is a weak acid.[1][8] In aqueous solutions, it partially dissociates to form the valerate (B167501) (or pentanoate) anion and a proton. At physiological pH, it exists predominantly in its ionized form, the valerate ion (C₄H₉COO⁻).[1] The acidity allows it to react exothermically with bases, both organic and inorganic, to form water and the corresponding valerate salt.[5] It can also react with active metals to produce hydrogen gas.[5]

Core Reactivity

Valeric acid undergoes reactions characteristic of carboxylic acids, including the formation of amides, esters, anhydrides, and acyl chlorides.[1] These reactions typically involve nucleophilic substitution at the carbonyl carbon.

-

Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.[11] These esters, such as ethyl valerate and pentyl valerate, often have pleasant, fruity odors and are used as flavoring agents and in perfumery.[1][2]

-

Amide Formation: Can be converted to amides through reaction with amines, often requiring activation of the carboxylic acid (e.g., by forming the acyl chloride).

-

Reduction: The carboxyl group can be reduced to a primary alcohol (1-pentanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Acyl Halide Formation: Reacts with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form valeryl chloride, a more reactive intermediate used for synthesizing other derivatives.[1]

The following diagram illustrates the primary reactivity pathways of valeric acid.

Core Reactivity of Valeric Acid

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the standard method for determining the acid dissociation constant (pKa) of a weak acid like valeric acid.

Objective: To determine the pKa of valeric acid by monitoring pH changes during titration with a strong base.

Materials:

-

Valeric acid solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with electrode

-

Buret, magnetic stirrer, and stir bar

-

Beaker or titration vessel

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[12]

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.0 mL) of the valeric acid solution into a beaker.

-

Titration Setup: Immerse the pH electrode and a magnetic stir bar into the acid solution. Position the buret filled with the standardized NaOH solution above the beaker.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[12]

-

Equivalence Point: As the pH begins to change more rapidly, reduce the increment size. Continue titrating until the pH has stabilized well past the equivalence point (the steepest part of the curve).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (V_eq), which corresponds to the inflection point of the curve.

-

The half-equivalence point occurs at V_eq / 2. At this volume, the concentrations of valeric acid and its conjugate base (valerate) are equal.

-

According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the pH is equal to the pKa.[13] Determine the pH from the titration curve at the half-equivalence point to find the pKa of valeric acid.[14]

-

The workflow for this experiment is visualized below.

Workflow for pKa Determination via Titration

Synthesis of Ethyl Valerate (Esterification)

This protocol describes a standard Fischer esterification to produce an ester from valeric acid.

Objective: To synthesize ethyl valerate from valeric acid and ethanol (B145695).

Materials:

-

Valeric acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine valeric acid and an excess of ethanol (e.g., a 2:1 or 3:1 molar ratio of alcohol to acid).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% of the acid volume) to the mixture while cooling the flask in an ice bath.[11][15]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted acid and catalyst), and finally with brine.

-

Separate the organic layer.

-

-

Drying and Isolation: Dry the organic layer (the crude ester) over anhydrous magnesium sulfate, filter, and remove the excess ethanol and solvent via distillation to yield the final product, ethyl valerate.

Biological and Metabolic Context

Valeric acid is a short-chain fatty acid (SCFA) that is not only found in plants but is also produced by gut microbiota through anaerobic fermentation.[16][17]

Microbial Biosynthesis

In the gut, one key pathway for valeric acid production involves the condensation of ethanol and propionate (B1217596).[16][18] Ethanol is oxidized to acetyl-CoA, and propionate is activated to propionyl-CoA. These two molecules then undergo a series of enzymatic reactions, including a thiolase-mediated condensation, to form valeric acid.[16][19]

Signaling and Metabolism

Once produced, valeric acid can be absorbed into systemic circulation. It acts as a signaling molecule by binding to free fatty acid receptors (e.g., GPR41/FFAR3 and GPR43/FFAR2) and as a histone deacetylase (HDAC) inhibitor, thereby influencing processes like inflammation, insulin (B600854) sensitivity, and gene expression.[16][18] In the liver, it can be metabolized via beta-oxidation into acetyl-CoA and propionyl-CoA, which then enter central energy pathways like the TCA cycle.[16]

The diagram below outlines the microbial biosynthesis and subsequent metabolic signaling of valeric acid.

Metabolic Context of Valeric Acid

References

- 1. Valeric acid - Wikipedia [en.wikipedia.org]

- 2. Valeric_acid [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. veeprho.com [veeprho.com]

- 5. Valeric acid | 109-52-4 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 109-52-4 [yufenggp.com]

- 8. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. chemimpex.com [chemimpex.com]

- 10. manavchem.com [manavchem.com]

- 11. Following eq. 10.17 , write an equation for the preparation of ethyl pent.. [askfilo.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. web.williams.edu [web.williams.edu]

- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 15. uakron.edu [uakron.edu]

- 16. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]

- 17. metabolon.com [metabolon.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoic acid, also known as valeric acid, is a five-carbon short-chain fatty acid (SCFA) with significant biological activities and a growing profile of applications in pharmaceuticals and biotechnology.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrences of pentanoic acid and a detailed exploration of its biosynthetic pathways. Quantitative data on its prevalence in various natural sources are systematically presented. Furthermore, this guide outlines detailed experimental protocols for the extraction, quantification, and study of its biosynthesis, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for research and development professionals.

Natural Sources of Pentanoic Acid

Pentanoic acid is found in a variety of natural sources, including plants, microorganisms, and as a product of fermentation.[4][5][6] Its presence in these sources can be attributed to specific metabolic activities of the organisms.

Plant Kingdom

The most well-documented plant source of pentanoic acid is the perennial flowering plant Valeriana officinalis, from which the acid derives its common name, valeric acid.[1][4][6][7][8] It is primarily found in the roots and rhizomes of the plant.[9] The European Pharmacopoeia stipulates that medicinal raw material from Valeriana officinalis must contain a minimum of 0.17% sesquiterpenic acids by weight, calculated as valerenic acid, which is related to pentanoic acid.[9] Pentanoic acid has also been identified as a volatile fatty acid in dalieb fruit pulp.[10]

Microbial World and Fermented Foods

Pentanoic acid is a significant metabolite of various anaerobic bacteria, particularly within the gut microbiota.[1][3][11] Genera such as Clostridium, specifically Clostridium kluyveri, and Megasphaera are known producers of pentanoic acid through a process of chain elongation.[2][3][11] In humans, it is considered a minor product of the gut microbiome.[4]

The microbial production of pentanoic acid also leads to its presence in various fermented foods and animal products. It is a known flavor component in some cheeses, contributing to their characteristic odor.[12][13][14] Additionally, it can be found in silage, a type of fermented fodder, where its concentration can be an indicator of the fermentation quality.[10][11][15][16]

Quantitative Data on Pentanoic Acid in Natural Sources

The concentration of pentanoic acid varies significantly across its natural sources. The following table summarizes available quantitative data to provide a comparative overview.

| Natural Source | Sample Type | Concentration/Amount | Reference |

| Valeriana officinalis | Dried Roots/Rhizomes | Standardized to ≥ 0.17% sesquiterpenic acids (calculated as valerenic acid) | [9] |

| Dalieb Fruit | Pulp | 5 mg/kg | [10] |

| Human Feces | - | Average concentration of 2.4 µmol/g | [11] |

| Cheeses | Various types | Varies; contributes to aroma | [12][14][17][18] |

| Silage | Corn Silage (Headspace) | Trace amounts detected | [16] |

| Manure | Fresh and Aged | Present; peak area counts vary with aging and conditions | [15] |

Biosynthesis of Pentanoic Acid

The primary biosynthetic route for pentanoic acid in anaerobic microorganisms is the reverse β-oxidation pathway, also known as the fatty acid synthesis (FAS) II pathway.[2][19] This pathway elongates a primer, in this case, propionyl-CoA, by the sequential addition of a two-carbon unit from acetyl-CoA.

Enzymatic Steps of the Reverse β-Oxidation Pathway

The biosynthesis of pentanoic acid from propionyl-CoA and acetyl-CoA involves a cycle of four key enzymatic reactions:

-

Condensation: The cycle begins with the condensation of propionyl-CoA (the C3 primer) and acetyl-CoA (the C2 donor) to form 3-ketopentanoyl-CoA. This reaction is catalyzed by β-ketothiolase (also known as acetyl-CoA acetyltransferase or thiolase).[20][21]

-

Reduction: The 3-ketopentanoyl-CoA is then reduced to 3-hydroxypentanoyl-CoA by acetoacetyl-CoA reductase (or β-hydroxyacyl-CoA dehydrogenase), utilizing NADH or NADPH as the reducing agent.[22]

-

Dehydration: The 3-hydroxypentanoyl-CoA is dehydrated to form pentenoyl-CoA by enoyl-CoA hydratase (also known as crotonase).[23][24][25][26][27]

-

Second Reduction: Finally, pentenoyl-CoA is reduced to pentanoyl-CoA (the activated form of pentanoic acid) by butyryl-CoA dehydrogenase , using NADH or NADPH.[8][28][29]

The resulting pentanoyl-CoA can then be converted to pentanoic acid through the action of a CoA transferase or a thioesterase .[19][30]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of pentanoic acid via the reverse β-oxidation pathway.

Caption: Biosynthesis of Pentanoic Acid via Reverse β-Oxidation.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of pentanoic acid from natural sources and for studying its biosynthesis.

Extraction of Pentanoic Acid from Valeriana officinalis Roots

This protocol is adapted from methods for extracting valerenic acids and can be optimized for pentanoic acid.[13][31][32][33][34]

Materials:

-

Dried and powdered Valeriana officinalis roots

-

Ethanol (70% v/v)

-

Shaking water bath or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Procedure:

-

Extraction:

-

Weigh 10 g of powdered valerian root and place it in a flask.

-

Add 100 mL of 70% ethanol.

-

Heat the mixture in a shaking water bath at 70-80°C for at least 2 hours.[13][33] Alternatively, perform ultrasonic extraction for 45 minutes.[13]

-

Allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the residue with a fresh portion of solvent to ensure complete extraction.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

The resulting aqueous extract can be lyophilized or used for further analysis.

-

-

Purification (Optional):

-

For cleaner samples, the extract can be passed through an SPE cartridge to remove interfering compounds. The choice of cartridge and elution solvents will depend on the specific analytical method to be used.

-

Quantification of Pentanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the analysis of short-chain fatty acids in biological samples.[1][2][35]

Materials:

-

Extracted sample

-

Internal standard (e.g., deuterated pentanoic acid or another odd-chain fatty acid not present in the sample)

-

Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Solvents (e.g., dichloromethane, acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation and Derivatization:

-

To a known volume of the extract, add a known amount of the internal standard.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add the derivatization agent and a suitable solvent (e.g., 50 µL of MTBSTFA in 50 µL of acetonitrile).

-

Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization reaction.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program that effectively separates the derivatized fatty acids. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for the highest sensitivity and specificity, monitoring characteristic ions for derivatized pentanoic acid and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of pentanoic acid with a constant concentration of the internal standard.

-

Calculate the concentration of pentanoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow for Biosynthesis Studies

This workflow outlines the steps to study the biosynthesis of pentanoic acid in a microorganism like Clostridium kluyveri.

Caption: Experimental Workflow for Pentanoic Acid Biosynthesis Study.

Signaling Pathways Involving Pentanoic Acid

Pentanoic acid, like other SCFAs, can act as a signaling molecule, primarily through the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

Activation of GPR41 and GPR43

Pentanoic acid is an agonist for the free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2).[1][5][6][11] The activation of these receptors by pentanoic acid can trigger downstream signaling cascades. GPR41 couples to Gi/o proteins, while GPR43 can couple to both Gi/o and Gq/11 proteins.[1][35][36] This can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38.[5][11][23]

Caption: Pentanoic Acid Signaling via GPR41 and GPR43.

Inhibition of Histone Deacetylases (HDACs)

Pentanoic acid has been identified as an inhibitor of histone deacetylases (HDACs), with a particular activity against HDAC3.[3][4][7][37] By inhibiting HDACs, pentanoic acid can lead to the hyperacetylation of histones, which alters chromatin structure and gene expression. This epigenetic modification can influence various cellular processes, including cell cycle progression, differentiation, and apoptosis.[37] The inhibition of HDAC3 by valeric acid has been shown to regulate the E2F1/E2F3/CASP3 axis, which is involved in apoptosis.[5]

Caption: Mechanism of HDAC Inhibition by Pentanoic Acid.

Conclusion

Pentanoic acid is a naturally occurring short-chain fatty acid with diverse biological origins and important physiological functions. Understanding its natural distribution and the intricacies of its biosynthesis is crucial for harnessing its potential in drug development and biotechnology. The methodologies and pathway visualizations provided in this guide offer a solid foundation for researchers and scientists to further investigate and utilize the properties of this versatile molecule. Future research should focus on expanding the quantitative database of pentanoic acid in various natural sources and further elucidating the regulatory mechanisms of its biosynthetic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Valeric acid acts as a novel HDAC3 inhibitor against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 9. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 10. scialert.net [scialert.net]

- 11. afs.mgcafe.uky.edu [afs.mgcafe.uky.edu]

- 12. quora.com [quora.com]

- 13. EP1235583A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]

- 14. agrarforschungschweiz.ch [agrarforschungschweiz.ch]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Thiolase - Wikipedia [en.wikipedia.org]

- 21. Identification of Six Thiolases and Their Effects on Fatty Acid and Ergosterol Biosynthesis in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enoyl_CoA_Hydratase [collab.its.virginia.edu]

- 24. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 26. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. Mechanism of action of butyryl-CoA dehydrogenase: reactions with acetylenic, olefinic, and fluorinated substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Green butyryl-coenzyme A dehydrogenase. An enzyme–acyl-coenzyme A complex - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]

- 34. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]

- 35. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Structural mechanism underlying primary and secondary coupling between GPCRs and the Gi/o family - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Valeric Acid and the Gut Microbiome: A Technical Guide for Researchers

An In-depth Examination of a Key Microbial Metabolite in Health and Disease

Introduction

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is emerging from the shadow of its more extensively studied counterparts—acetate, propionate, and butyrate—as a critical signaling molecule in the gut microbiome-host axis. Produced by the anaerobic fermentation of dietary components by specific gut bacteria, valeric acid is increasingly recognized for its multifaceted roles in host physiology, ranging from immune modulation and gut barrier integrity to its influence on the gut-brain axis. This technical guide provides a comprehensive overview of the current understanding of valeric acid's function within the gut microbiome, with a focus on its production, metabolism, and downstream effects on host health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising microbial metabolite.

Data Presentation: Quantitative Insights into Valeric Acid

To facilitate a clear and comparative understanding of valeric acid's presence and activity, the following tables summarize key quantitative data from various studies.

Table 1: Fecal Valeric Acid Concentrations in Human Health and Disease

| Condition | Valeric Acid Concentration (µg/g of feces) | Reference(s) |

| Healthy Controls | 30.2 (median) | [1] |

| Ulcerative Colitis (active) | 5.5 (median) | [1] |

| Crohn's Disease (active) | 5.5 (median) | [1] |

| Alzheimer's Disease | Progressively decreased levels compared to healthy controls | [2] |

| Metabolic Syndrome | Altered levels, with some studies showing an association with lipid parameters | [3][4][5] |

Table 2: Valeric Acid Production by Gut Microbiota

| Bacterial Species | Substrate(s) | Production Details | Reference(s) |

| Megasphaera elsdenii | Lactate | 6.2 ± 1.3 mM of valerate (B167501) in co-culture with Streptococcus thermophilus | [6] |

| Clostridium species | Amino acids, Carbohydrates | Qualitative and semi-quantitative data indicate production | [7][8] |

Table 3: Bioactivity of Valeric Acid

| Biological Effect | In Vitro/In Vivo Model | Quantitative Measurement | Reference(s) |

| HDAC Inhibition | Liver cancer cell lines (Hep3B, SNU-449, HepG2) | IC50 values calculated based on dose-response data | [1][9] |

| Inhibition of Inflammatory Cytokines | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells and murine macrophages | Dose-dependent suppression of IL-6 and TNF-α | [10][11][12][13][14] |

| Inhibition of Clostridioides difficile growth | In vivo mouse model | 95% reduction in total viable counts with glycerol (B35011) trivalerate treatment | [15][16] |

Signaling Pathways and Mechanisms of Action

Valeric acid exerts its biological effects through several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

GPR41/GPR43 Signaling Pathway

Valeric acid, like other SCFAs, can activate G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2). This interaction triggers downstream signaling cascades that influence various physiological processes, including immune responses and gut hormone secretion.

Caption: GPR41/GPR43 signaling cascade initiated by valeric acid.

Histone Deacetylase (HDAC) Inhibition

Valeric acid is a known inhibitor of histone deacetylases (HDACs), particularly Class I HDACs. By inhibiting these enzymes, valeric acid promotes histone acetylation, leading to a more open chromatin structure and altered gene expression, which underlies many of its anti-inflammatory and anti-cancer effects.

Caption: Mechanism of HDAC inhibition by valeric acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of valeric acid in the gut microbiome.

Protocol 1: Quantification of Valeric Acid in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction and quantification of SCFAs, including valeric acid, from fecal samples.

Materials:

-

Fecal samples (stored at -80°C)

-

Internal standard solution (e.g., 2-ethylbutyric acid in water)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

GC-MS system with a suitable column (e.g., a fused-silica capillary column coated with free fatty acid phase)

-

Centrifuge

-

Vortex mixer

-

Glass vials with PTFE-lined caps

Procedure:

-

Sample Preparation: a. Thaw frozen fecal samples on ice. b. Weigh approximately 200-500 mg of feces into a centrifuge tube. c. Add a known amount of the internal standard solution. d. Homogenize the sample by vortexing.

-

Acidification and Extraction: a. Acidify the homogenate to a pH of 2-3 by adding HCl. This protonates the SCFAs, making them more soluble in organic solvents. b. Add diethyl ether to the tube, vortex vigorously for 2 minutes to extract the SCFAs into the organic phase. c. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Drying and Derivatization (if necessary): a. Carefully transfer the upper ether layer to a clean glass vial containing anhydrous sodium sulfate to remove any residual water. b. For some GC-MS methods, derivatization to more volatile esters (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) may be required to improve chromatographic separation and detection. Follow the specific derivatization protocol for the chosen reagent.

-

GC-MS Analysis: a. Inject an aliquot of the final extract (or derivatized sample) into the GC-MS system. b. Use an appropriate temperature program for the GC oven to separate the SCFAs. c. The mass spectrometer is typically operated in scan mode to identify the SCFAs based on their mass spectra and retention times compared to standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

-

Data Analysis: a. Quantify the concentration of valeric acid by comparing the peak area of valeric acid to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Protocol 2: Culturing Anaerobic Valeric Acid-Producing Bacteria

This protocol provides a general framework for the cultivation of anaerobic bacteria from fecal samples, which can be adapted to enrich for valeric acid producers.

Materials:

-

Fresh fecal sample

-

Anaerobic chamber or jar with gas pack system (e.g., GasPak™)

-

Pre-reduced anaerobic culture media (e.g., Brain Heart Infusion broth/agar (B569324) supplemented with hemin (B1673052) and vitamin K, or a more specialized medium)

-

Sterile, anaerobic dilution buffer (e.g., phosphate-buffered saline with a reducing agent like cysteine-HCl)

-

Sterile inoculation loops and spreaders

Procedure:

-

Media and Equipment Preparation: a. Prepare and sterilize all media and solutions. b. Pre-reduce the media by placing it in the anaerobic chamber for at least 24 hours before use to remove dissolved oxygen.

-

Sample Processing (inside the anaerobic chamber): a. Homogenize a small amount of the fecal sample in the anaerobic dilution buffer. b. Perform a serial dilution of the fecal slurry.

-

Inoculation and Incubation: a. Plate the dilutions onto the pre-reduced agar plates. b. For enrichment in liquid culture, inoculate the pre-reduced broth with the fecal slurry. c. Incubate the plates/broth under anaerobic conditions at 37°C. Incubation times can vary from 24 hours to several days depending on the bacterial species.

-

Isolation and Identification: a. After incubation, select individual colonies from the agar plates and subculture them onto fresh plates to obtain pure isolates. b. Identify the isolates using techniques such as 16S rRNA gene sequencing.

-

Screening for Valeric Acid Production: a. Grow pure isolates in a suitable broth medium. b. After a defined incubation period, analyze the culture supernatant for the presence of valeric acid using GC-MS (as described in Protocol 1) or HPLC.

Protocol 3: Dextran Sodium Sulfate (DSS)-Induced Colitis Mouse Model for Studying Valeric Acid's Effects

This is a widely used model to induce colitis in mice, which can be employed to investigate the therapeutic potential of valeric acid.

Materials:

-

Mice (e.g., C57BL/6 strain)

-

Dextran sodium sulfate (DSS; 36,000-50,000 Da)

-

Valeric acid solution for administration (e.g., in drinking water or via oral gavage)

-

Animal housing and care facilities

Procedure:

-

Acclimatization: a. Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

-

Induction of Acute Colitis: a. Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The exact concentration may need to be optimized based on the DSS batch and mouse strain. b. Provide the DSS solution to the mice as their sole source of drinking water for 5-7 days. A control group should receive regular drinking water.

-

Valeric Acid Treatment: a. The treatment group receives valeric acid, which can be administered concurrently with DSS, or as a pre-treatment or post-treatment. b. Administration can be through the drinking water or by daily oral gavage. The dosage of valeric acid needs to be determined based on previous studies or pilot experiments.

-

Monitoring of Disease Activity: a. Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hemianopsia). b. A Disease Activity Index (DAI) score can be calculated based on these parameters to quantify the severity of colitis.

-

Endpoint Analysis: a. At the end of the experiment (typically day 7-10), euthanize the mice. b. Collect colon tissue for histological analysis (to assess inflammation, ulceration, and tissue damage), myeloperoxidase (MPO) assay (as a measure of neutrophil infiltration), and cytokine analysis (e.g., by ELISA or qPCR). c. Fecal samples can also be collected for SCFA analysis to confirm changes in valeric acid levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of valeric acid in the gut microbiome and its impact on a disease model.

Caption: A representative experimental workflow for studying valeric acid.

Conclusion

Valeric acid is a significant metabolite produced by the gut microbiome with pleiotropic effects on host health. Its roles as an immune modulator, a signaling molecule in the gut-brain axis, and an epigenetic modifier through HDAC inhibition highlight its therapeutic potential for a range of conditions, including inflammatory bowel disease, neurological disorders, and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and clinical applications of this intriguing short-chain fatty acid. Future research should focus on elucidating the specific bacterial producers of valeric acid in the human gut, their metabolic pathways, and the precise molecular interactions through which valeric acid mediates its diverse physiological effects. A deeper understanding of these aspects will be crucial for the development of targeted therapeutic strategies that leverage the beneficial properties of this key gut microbial metabolite.

References

- 1. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. Alterations in fecal short chain fatty acids (SCFAs) and branched short-chain fatty acids (BCFAs) in men with benign prostatic hyperplasia (BPH) and metabolic syndrome (MetS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alterations in fecal short chain fatty acids (SCFAs) and branched short-chain fatty acids (BCFAs) in men with benign prostatic hyperplasia (BPH) and metabolic syndrome (MetS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Megasphaera contributes to lactate-driven valerate production in the human gut - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolon.com [metabolon.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibiting Growth of Clostridioides difficile by Restoring Valerate, Produced by the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibiting Growth of Clostridioides difficile by Restoring Valerate, Produced by the Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Valeriana officinalis: A Technical Guide to its Discovery, Chemistry, and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana officinalis, commonly known as valerian, has a rich history as a medicinal plant, with its use dating back to ancient Greece and Rome.[1][2] Described by Hippocrates and later prescribed by Galen for insomnia, its therapeutic applications have evolved over centuries.[1][2] Initially used for a wide array of ailments including digestive issues, nausea, and liver complaints, its sedative and anxiolytic properties became more widely recognized from the 16th century onwards.[[“]] This technical guide provides an in-depth exploration of the discovery and history of Valeriana officinalis extract, its key bioactive constituents, and the scientific investigations that have elucidated its pharmacological mechanisms of action.

Historical and Traditional Use

The use of Valeriana officinalis is documented across various cultures and historical periods. In ancient Greece and Rome, it was primarily used for digestive problems and as a diuretic.[[“]] The Greek physician Galen was the first to document its use for insomnia.[[“]] During the medieval period in Europe, it was used to treat epilepsy, stomach upsets, and even as a supposed antidote to the plague.[[“]] Its application for nervous conditions and insomnia became more prominent in the 1500s.[[“]] During World War I and II, it was utilized to alleviate the stress of air raids and to treat shell-shocked soldiers.[1][[“]]

Discovery and Chemical Composition of Bioactive Compounds